1-(4-Methoxyphenyl)-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to the benzene ring and a methyl group attached to the butan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with 2-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. After the reaction, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) with alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted phenethylamines
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act as a serotonin releasing agent, binding to serotonin receptors and promoting the release of serotonin from synaptic vesicles. This action can influence mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with similar structural features but different pharmacological properties.
1-(4-Methoxyphenyl)-2-aminopropane: Another phenethylamine derivative with distinct biological activities.
4-Methoxyphenylacetonitrile: A precursor in the synthesis of various methoxy-substituted phenethylamines.
Uniqueness
1-(4-Methoxyphenyl)-3-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
InChI Key |
RVYFDOMQGUWFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.